Key Step: The key step would involve a cyclocondensation reaction with a suitable formaldehyde equivalent, similar to the synthesis of 4-phenyl-5-carboxy-1,3-dioxane from trans-cinnamic acid described in one of the papers []. This reaction is typically acid-catalyzed.
Chemical Reactions Analysis
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of an acid catalyst [].
Ring Opening: The 1,3-dioxane ring can be opened under acidic conditions, as observed in the synthesis of dl-erythro-phenylserinol [].
Mechanism of Action
As a protecting group: The 1,3-dioxane ring can act as a protecting group for ketones or aldehydes, which can be later removed under acidic conditions [].
Related Compounds
trans-Cinnamic Acid
Compound Description: trans-Cinnamic acid (I) is a naturally occurring organic compound with the formula C₉H₈O₂. It is a white solid that is slightly soluble in water, but more soluble in organic solvents. trans-Cinnamic acid is used as a flavoring agent and in the manufacture of perfumes, dyes, and pharmaceuticals. []
Relevance: trans-Cinnamic acid is a precursor to trans-2-Isopropyl-5-carboxy-1,3-dioxane. In the presence of formaldehyde and an acid catalyst, trans-cinnamic acid undergoes a Prins reaction to form the 1,3-dioxane ring system found in trans-2-Isopropyl-5-carboxy-1,3-dioxane. []
4-Phenyl-5-carboxy-1,3-dioxane
Compound Description: 4-Phenyl-5-carboxy-1,3-dioxane (II) is a synthetic organic compound. [] It is a key intermediate in the synthesis of dl-erythro-1-phenyl-1,3-dihydroxy-2-aminopropane (dl-erythro-phenylserinol) from trans-cinnamic acid. []
Relevance: 4-Phenyl-5-carboxy-1,3-dioxane shares the core 1,3-dioxane structure with trans-2-Isopropyl-5-carboxy-1,3-dioxane, differing by the substitution at the 2-position (phenyl group in 4-Phenyl-5-carboxy-1,3-dioxane versus isopropyl group in the target compound). []
4-Phenyl-5-amino-1,3-dioxane
Compound Description: 4-Phenyl-5-amino-1,3-dioxane (III) is a synthetic organic compound. It is synthesized by the degradation of the carboxyl group in 4-phenyl-5-carboxy-1,3-dioxane using either the Hofmann or Curtius rearrangement. []
Relevance: 4-Phenyl-5-amino-1,3-dioxane is structurally related to trans-2-Isopropyl-5-carboxy-1,3-dioxane through its 1,3-dioxane ring. The two compounds differ in their substituents at the 2- and 5-positions. []
Compound Description: dl-erythro-1 -Phenyl-1,3 -dihydroxy-2-aminopropane (IV), also known as dl-erythro-phenylserinol, is a synthetic organic compound. It is a structural analog of the amino acid serine. []
Relevance: dl-erythro-phenylserinol is synthesized from 4-phenyl-5-amino-1,3-dioxane, which itself is derived from 4-phenyl-5-carboxy-1,3-dioxane. These compounds highlight a synthetic pathway connecting to the target compound, trans-2-Isopropyl-5-carboxy-1,3-dioxane, via the common 1,3-dioxane structural motif. []
Compound Description: (E,R,R)-5-Alkylidene-2-tert-butyl-6-methyl-1,3-dioxan-4-ones are a class of synthetic organic compounds. They serve as valuable intermediates in organic synthesis, particularly in the preparation of enantiomerically pure β-hydroxycarboxylic acids bearing chiral secondary alkyl substituents at the 2-position. These compounds are synthesized from the corresponding aldol adducts through dehydration via mesylates. []
Relevance: The (E,R,R)-5-Alkylidene-2-tert-butyl-6-methyl-1,3-dioxan-4-ones share the 1,3-dioxane ring system with trans-2-Isopropyl-5-carboxy-1,3-dioxane. This emphasizes the versatility of the 1,3-dioxane motif in building diverse chemical structures. []
1,3-Dioxane-5-carboxylic acids
Compound Description: 1,3-Dioxane-5-carboxylic acids are a class of synthetic organic compounds. They are essentially acetal-protected derivatives of “double aldols,” formally derived from acetic acid. These compounds are prepared through transacetalisation of specific aldol adducts. []
Relevance: Like trans-2-Isopropyl-5-carboxy-1,3-dioxane, the 1,3-Dioxane-5-carboxylic acids contain the 1,3-dioxane ring system, showcasing its utility in protecting functional groups during organic synthesis. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.